

"4-(2,4-Dichlorophenylsulfonyl)morpholine mechanism of action"

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Compound of Interest

Compound Name: 4-(2,4-Dichlorophenylsulfonyl)morpholine

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An In-depth Technical Guide on the Core Mechanism of Action of 4-(2,4-Dichlorophenylsulfonyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative mechanism of action for **4-(2,4-Dichlorophenylsulfonyl)morpholine**, a compound of interest in contemporary oncological research. While direct comprehensive studies on this specific molecule are not extensively published, a robust mechanistic framework can be inferred from closely related 4-(phenylsulfonyl)morpholine derivatives that have demonstrated significant anti-cancer activity, particularly against triple-negative breast cancer (TNBC). The core mechanism is believed to involve the induction of endoplasmic reticulum (ER) stress, which subsequently triggers a cascade of tumor-suppressive signaling pathways, culminating in cell-cycle arrest and apoptosis. This document provides a detailed overview of these pathways, relevant quantitative data from analogous compounds, and the experimental protocols utilized in their elucidation.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for its favorable pharmacokinetic properties and its presence in numerous biologically active compounds.^{[1][2][3]} The sulfonamide group, when attached to a phenyl ring, also contributes significantly to the

pharmacological profile of many drugs. The combination of these moieties in the 4-(phenylsulfonyl)morpholine framework has given rise to a class of compounds with promising anti-cancer potential. This guide focuses on the 2,4-dichloro substituted variant, leveraging data from analogous structures to postulate its mechanism of action.

Proposed Core Mechanism of Action: Induction of Endoplasmic Reticulum (ER) Stress

The primary mechanism of action for 4-(phenylsulfonyl)morpholine derivatives is the induction of endoplasmic reticulum (ER) stress.[4] The ER is a critical organelle responsible for protein synthesis, folding, and transport, as well as calcium homeostasis.[5] The accumulation of unfolded or misfolded proteins in the ER lumen triggers a state of stress, leading to the activation of a complex signaling network known as the Unfolded Protein Response (UPR).[6] [7] While initially a pro-survival response, sustained or overwhelming ER stress can pivot towards pro-apoptotic signaling, a mechanism that can be exploited for cancer therapy.[7]

Key Signaling Pathways

The induction of ER stress by 4-(phenylsulfonyl)morpholine derivatives activates multiple downstream tumor-suppressive signaling pathways.[4]

Unfolded Protein Response (UPR)

The UPR is a primary response to ER stress, initiated by three main sensor proteins: PERK, IRE1, and ATF6.[6] The goal of the UPR is to restore ER homeostasis by attenuating protein translation, upregulating chaperone proteins to aid in protein folding, and enhancing ER-associated degradation (ERAD) of misfolded proteins. However, under chronic stress, the UPR can activate apoptotic pathways.[7]

p53 Pathway

The tumor suppressor protein p53 plays a crucial role in cellular response to stress, including ER stress.[8][9] Activation of the p53 pathway can lead to cell-cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells.[8] The 4-(phenylsulfonyl)morpholine derivatives have been shown to engage this pathway as a consequence of ER stress.[4]

G2/M Checkpoint and E2F Targets

A critical consequence of the signaling cascade initiated by ER stress and p53 activation is the arrest of the cell cycle at the G2/M checkpoint.^{[2][4]} This prevents cells with damaged DNA or other cellular stress from entering mitosis. This checkpoint is regulated by a complex interplay of cyclin-dependent kinases (CDKs) and their regulatory partners.^[2] The involvement of E2F targets further suggests a broader impact on cell cycle regulation and DNA replication.^[4]

The culmination of these pathway activations—UPR, p53, and G2/M checkpoint—is the induction of apoptosis, or programmed cell death, in cancer cells.^[4]

Quantitative Data

Quantitative data for the specific **4-(2,4-Dichlorophenylsulfonyl)morpholine** is not currently available in the public domain. However, data from a closely related and potent 4-(phenylsulfonyl)morpholine derivative, designated GL24 (4m), provides a strong indication of the expected potency.^[4]

Compound	Cell Line	Assay Type	Parameter	Value	Reference
GL24 (4m)	MDA-MB-231 (TNBC)	Cell Viability	IC50	0.90 μ M	^[4]

Experimental Protocols

The following experimental protocols are based on the methodologies used to elucidate the mechanism of action of analogous 4-(phenylsulfonyl)morpholine derivatives.^[4]

Cell Viability Assay (MTT Assay)

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.
- Procedure:
 - Cancer cells (e.g., MDA-MB-231) are seeded in 96-well plates and allowed to adhere overnight.

- Cells are treated with a serial dilution of the test compound for a specified period (e.g., 72 hours).
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
- The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Transcriptomic Analysis (RNA-Seq)

- Objective: To identify global changes in gene expression following compound treatment.
- Procedure:
 - Cells are treated with the compound at a specific concentration (e.g., IC50 value) for a defined time.
 - Total RNA is extracted from treated and untreated (control) cells.
 - The quality and quantity of RNA are assessed.
 - RNA sequencing libraries are prepared, which may include mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
 - The libraries are sequenced using a high-throughput sequencing platform.
 - The resulting sequencing data is aligned to a reference genome, and differential gene expression analysis is performed.

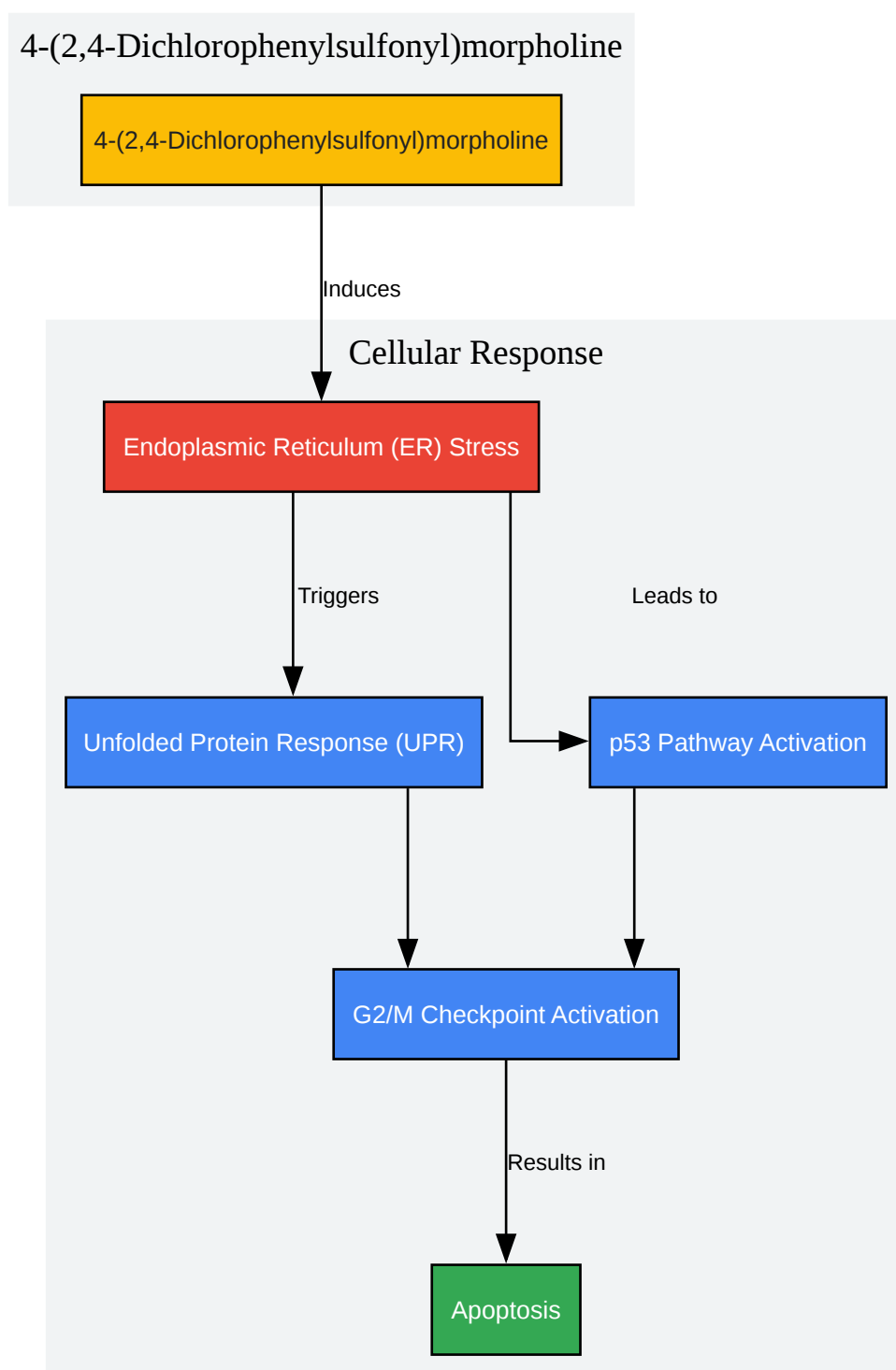
Bioinformatic Analyses

- Objective: To identify the biological pathways and processes affected by the compound.

- Procedure:
 - Gene Ontology (GO) Analysis: Differentially expressed genes are analyzed to identify enrichment in GO terms related to biological processes, molecular functions, and cellular components.
 - Gene Set Enrichment Analysis (GSEA): This computational method determines whether a predefined set of genes shows statistically significant, concordant differences between two biological states (e.g., treated vs. untreated).
 - Kyoto Encyclopedia of Genes and Genomes (KEGG) Analysis: This analysis maps the differentially expressed genes to KEGG pathways to identify affected signaling and metabolic pathways.

Visualizations

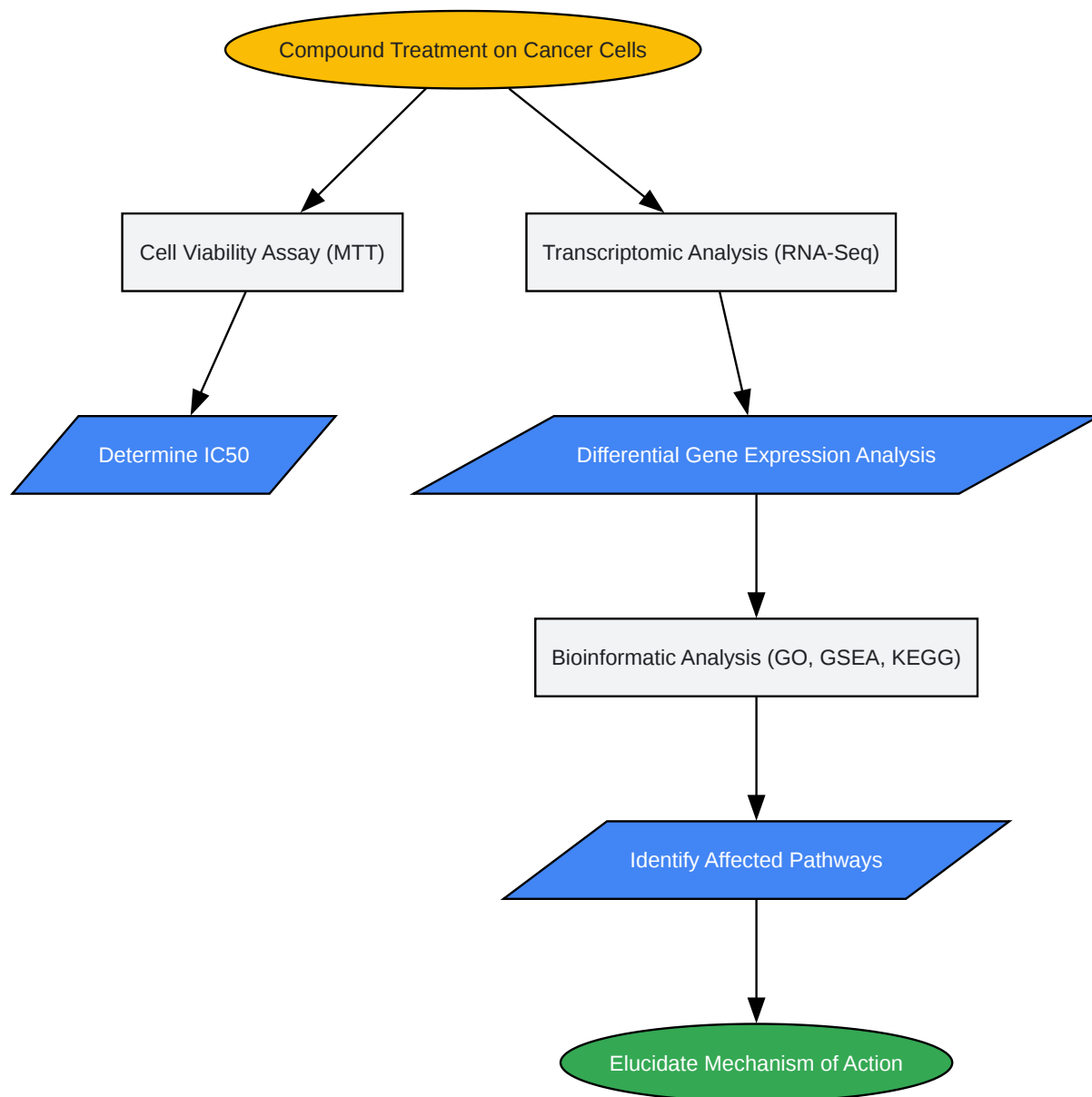
Signaling Pathway Diagram



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Caption: Proposed signaling cascade for **4-(2,4-Dichlorophenylsulfonyl)morpholine**.

Experimental Workflow Diagram



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Caption: Workflow for elucidating the mechanism of action.

Conclusion

Based on the evidence from closely related 4-(phenylsulfonyl)morpholine derivatives, the mechanism of action of **4-(2,4-Dichlorophenylsulfonyl)morpholine** is proposed to be the induction of ER stress in cancer cells. This leads to the activation of multiple tumor-suppressive pathways, including the UPR, p53 pathway, and G2/M checkpoint, ultimately resulting in apoptosis. This multi-pathway regulation presents a promising strategy for overcoming the complexity and heterogeneity of cancers like TNBC. Further direct experimental validation on **4-(2,4-Dichlorophenylsulfonyl)morpholine** is warranted to confirm and expand upon these findings.

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